molecular formula C18H21N3O B5364338 1-[4-(DIMETHYLAMINO)PHENYL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL

1-[4-(DIMETHYLAMINO)PHENYL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL

Cat. No.: B5364338
M. Wt: 295.4 g/mol
InChI Key: XLLVFCQSURIOHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(DIMETHYLAMINO)PHENYL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL is a complex organic compound with a unique structure that includes a dimethylamino group, a phenyl ring, and a benzodiazole moiety

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-2-(1-methylbenzimidazol-2-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O/c1-20(2)14-10-8-13(9-11-14)17(22)12-18-19-15-6-4-5-7-16(15)21(18)3/h4-11,17,22H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLVFCQSURIOHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1CC(C3=CC=C(C=C3)N(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

12.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47204369
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(DIMETHYLAMINO)PHENYL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-(dimethylamino)benzaldehyde with 2-(1-methyl-1H-benzodiazol-2-yl)ethan-1-ol under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Quality control measures are implemented to monitor the reaction progress and ensure the consistency of the product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(DIMETHYLAMINO)PHENYL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[4-(DIMETHYLAMINO)PHENYL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(DIMETHYLAMINO)PHENYL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(Dimethylamino)phenyl)propan-1-one
  • 1-[4-(Dimethylamino)phenyl]ethanone
  • Methanone, [4-(dimethylamino)phenyl]phenyl-

Uniqueness

1-[4-(DIMETHYLAMINO)PHENYL]-2-(1-METHYL-1H-1,3-BENZODIAZOL-2-YL)ETHAN-1-OL is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

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